

Application Notes and Protocols for CCT241736

Administration in Animal Studies

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Compound of Interest

Compound Name: CCT241736

Cat. No.: B606547

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical administration of **CCT241736**, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. The protocols are based on established in vivo studies demonstrating the compound's efficacy in acute myeloid leukemia (AML) xenograft models.

Overview and Mechanism of Action

CCT241736 is an orally bioavailable small molecule inhibitor that targets both FLT3 and Aurora kinases.^{[1][2][3]} In the context of AML, mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive kinase activation and downstream signaling that promotes cancer cell proliferation and survival.^{[1][2]} **CCT241736**'s dual inhibitory action allows it to overcome resistance to FLT3-selective inhibitors that can arise from secondary mutations in the FLT3 tyrosine kinase domain (TKD).^{[1][2]}

The inhibition of FLT3 by **CCT241736** leads to the downregulation of downstream signaling pathways, including the phosphorylation of STAT5. Concurrently, its inhibition of Aurora kinases disrupts mitotic processes, leading to apoptosis.^{[2][4]} This is evidenced by the cleavage of PARP and downregulation of survivin.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **CCT241736**.

Table 1: In Vivo Efficacy of **CCT241736** in AML Xenograft Models

Animal Model	Cell Line	Treatment	Dosing Schedule	Outcome	Reference
Athymic NCr-Fox1nu mice	MOLM-13 (FLT3-ITD)	CCT241736 25, 50, 100 mg/kg	Oral, twice daily	Dose-dependent reduction in tumor growth	[4]
Athymic NCr-Fox1nu mice	MV4-11 (FLT3-ITD)	CCT241736 100 mg/kg	Oral, twice daily	Significant inhibition of tumor growth	[5]
Athymic NCr-Fox1nu mice	MOLM-13-RES (FLT3-ITD/TKD)	CCT241736	Oral, twice daily	Inhibition of tumor growth in quizartinib-resistant model	[4]

Table 2: Pharmacokinetic Profile of **CCT241736** in Preclinical Species

Species	Clearance	Oral Bioavailability	Reference
Mouse	Moderate (48 ml/min/kg)	79-100%	[6]
Rat	Low (4.57 ml/min/kg)	79-100%	[6]

Table 3: In Vitro Activity of **CCT241736**

Assay	Cell Line	IC50 / EC50	Reference
Biochemical FLT3 inhibition	-	0.035 μ M	[7]
Biochemical Aurora A inhibition	-	0.015 μ M	[7]
Biochemical Aurora B inhibition	-	0.1 μ M	[7]
Cellular viability	MOLM-13	0.1 μ M	[7]
Cellular viability	MV-4;11	0.27 μ M	[7]
Cellular viability	MOLM-13-RES	0.18 μ M	[5]

Experimental Protocols

AML Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy of **CCT241736**.

Materials:

- Female athymic CrTac:NCr-Fox1 (nu) mice, 6-8 weeks old[4][5]
- MOLM-13, MV4-11, or MOLM-13-RES human AML cells[4][5]
- Phosphate-buffered saline (PBS) or other appropriate sterile vehicle
- **CCT241736**
- Vehicle for **CCT241736** administration
- Calipers for tumor measurement

Procedure:

- Culture the selected AML cell line under standard conditions.

- Harvest and resuspend the cells in sterile PBS at a concentration of 2×10^7 cells/mL.
- Inject 100 μ L of the cell suspension (2×10^6 cells) subcutaneously into the right flank of each mouse.[\[4\]](#)[\[5\]](#)
- Monitor the mice regularly for tumor growth.
- Once the mean tumor diameter reaches approximately 6 mm, randomize the mice into treatment and control cohorts (n=8 per cohort is a recommended group size).[\[4\]](#)[\[5\]](#)
- Begin dosing as described in the administration protocol below.
- Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor animal weight and overall health throughout the study.
- At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

CCT241736 Administration

This protocol outlines the oral administration of **CCT241736** to tumor-bearing mice.

Materials:

- **CCT241736**
- Appropriate vehicle for oral gavage
- Oral gavage needles

Procedure:

- Prepare the **CCT241736** formulation in the chosen vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).[\[4\]](#)
- Administer the **CCT241736** formulation or vehicle control to the mice via oral gavage.

- The dosing schedule used in published studies is twice daily.[4]
- Continue the treatment for the duration of the efficacy study.

Pharmacodynamic Biomarker Analysis

This protocol describes the analysis of target engagement in tumor tissue.

Materials:

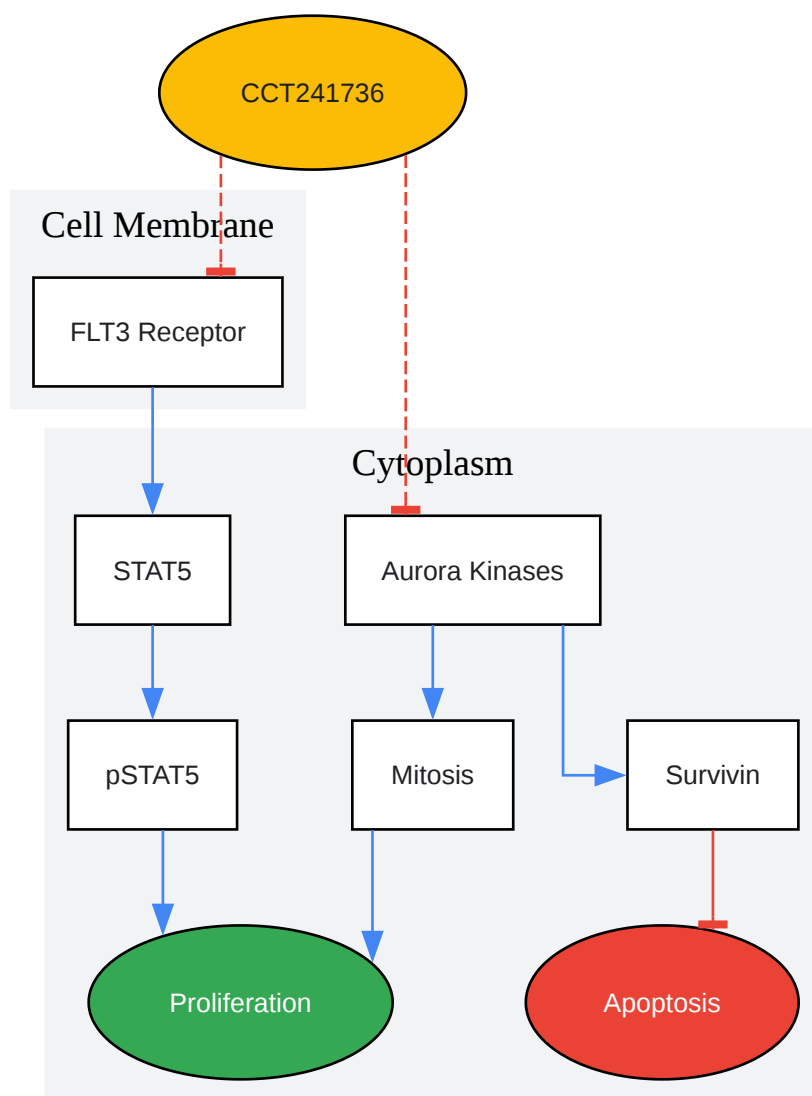
- Tumor samples collected from the xenograft study
- Reagents for Western blotting or immunofluorescence
- Antibodies against phospho-STAT5, phospho-histone H3, and survivin[4][5]

Procedure:

- Excise tumors from the mice at a specified time point after the final dose (e.g., 2 hours).[5]
- Prepare tumor lysates for Western blot analysis or fix and embed the tumors for immunofluorescence.
- For Western blotting, probe the lysates with antibodies against phospho-STAT5 and survivin to assess the inhibition of FLT3 and induction of apoptosis, respectively.[4]
- For immunofluorescence, stain tumor sections with antibodies against phospho-histone H3 to evaluate the inhibition of Aurora kinase activity.[5]
- Quantify the protein levels to determine the extent of target inhibition in the treated groups compared to the vehicle control.

Visualizations

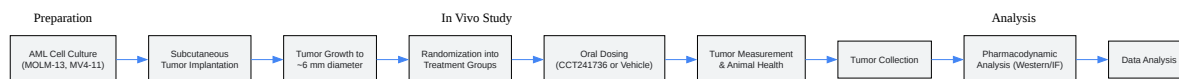
CCT241736 Mechanism of Action



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Caption: **CCT241736** dual inhibition of FLT3 and Aurora kinases.

Experimental Workflow



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